[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride
CAS No.: 1255717-15-7
Cat. No.: VC8062945
Molecular Formula: C8H17Cl2N3
Molecular Weight: 226.14
* For research use only. Not for human or veterinary use.
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride - 1255717-15-7](/images/structure/VC8062945.png)
Specification
CAS No. | 1255717-15-7 |
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Molecular Formula | C8H17Cl2N3 |
Molecular Weight | 226.14 |
IUPAC Name | [3-(2-methylpropyl)imidazol-4-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H15N3.2ClH/c1-7(2)5-11-6-10-4-8(11)3-9;;/h4,6-7H,3,5,9H2,1-2H3;2*1H |
Standard InChI Key | VBKXCEYWEHQXDO-UHFFFAOYSA-N |
SMILES | CC(C)CN1C=NC=C1CN.Cl.Cl |
Canonical SMILES | CC(C)CN1C=NC=C1CN.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, [(1-isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride, reflects its core structure:
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Imidazole backbone: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
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Substituents:
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Isobutyl group (-CH2CH(CH2)2) at the 1-position, enhancing lipophilicity.
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Aminomethyl group (-CH2NH2) at the 5-position, protonated as -CH2NH3+ in the dihydrochloride form.
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Counterions: Two chloride ions neutralize the positive charges on the protonated amine groups.
The molecular formula is C9H18N3·2HCl, yielding a molecular weight of 238.63 g/mol.
Table 1: Key Structural Descriptors
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of [(1-isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride can be inferred from analogous imidazole derivatives :
Route 1: Reductive Amination
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Aldehyde Precursor: Synthesis of 1-isobutyl-1H-imidazole-5-carbaldehyde via Corey-Kim oxidation of (1-isobutyl-1H-imidazol-5-yl)methanol .
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Condensation: Reaction with ammonium acetate to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH4) reduces the imine to the primary amine.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt.
Route 2: Nucleophilic Substitution
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Halogenation: 5-(Chloromethyl)-1-isobutyl-1H-imidazole reacts with ammonia.
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Amination: Displacement of chloride by ammonia generates the primary amine.
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Acidification: HCl gas bubbled into the solution precipitates the dihydrochloride.
Table 2: Comparative Synthesis Routes
Route | Starting Material | Key Reagents | Yield* |
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1 | (1-Isobutyl-1H-imidazol-5-yl)methanol | (NH4)2CO3, NaBH4, HCl | 45–60% |
2 | 5-(Chloromethyl)-1-isobutyl-1H-imidazole | NH3 (g), HCl | 50–65% |
*Yields estimated from analogous reactions .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt enhances water solubility (>200 mg/mL) , critical for biological assays. Stability studies suggest decomposition above 150°C, consistent with thermal profiles of similar imidazolium salts .
Table 3: Physicochemical Data
Property | Value | Method |
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Melting Point | 180–185°C (decomp.) | EPI Suite |
Water Solubility | 224.5 mg/mL (25°C) | EPA T.E.S.T. |
LogP (Partition Coeff.) | 1.2 ± 0.3 | EPI Suite |
pKa (Amine) | 9.8 (predicted) | ChemAxon |
Applications in Pharmaceutical Research
Antibacterial Agent Development
Imidazole derivatives exhibit potent activity against Gram-positive bacteria . The aminomethyl group in [(1-isobutyl-1H-imidazol-5-yl)methyl]amine may enhance membrane penetration, analogous to nitroimidazole hybrids (e.g., metronidazole) .
Kinase Inhibition
The compound’s amine moiety can coordinate with ATP-binding pockets in kinases. Structural analogs like SB 203580 (a p38 MAPK inhibitor) highlight imidazole’s role in kinase targeting .
Hazard | Precautionary Measure |
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Skin Irritation | Wear nitrile gloves, lab coat |
Eye Damage | Use safety goggles |
Respiratory Toxicity | Use fume hood |
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